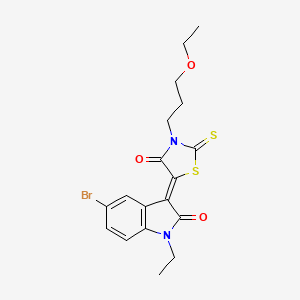

(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one

Description

Propriétés

IUPAC Name |

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3S2/c1-3-20-13-7-6-11(19)10-12(13)14(16(20)22)15-17(23)21(18(25)26-15)8-5-9-24-4-2/h6-7,10H,3-5,8-9H2,1-2H3/b15-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWJQKKHHOTUJL-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCOCC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCOCC)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and anti-HIV properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazolidinones to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific kinases involved in cell cycle regulation.

- Case Studies : A study demonstrated that thiazolidinone derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was evaluated using MTT assays, revealing IC50 values in the micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 12.5 |

| 2 | A549 | 15.0 |

| 3 | HeLa | 10.0 |

Antibacterial Activity

The antibacterial potential of thiazolidinones has also been explored, with promising results against various bacterial strains.

- Inhibition Studies : The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-HIV Activity

The potential anti-HIV activity of thiazolidinone derivatives has been a subject of interest due to their ability to interact with viral proteins.

- In Silico Studies : Molecular docking studies indicated that the compound could effectively bind to the gp41 protein of HIV, suggesting a possible mechanism for inhibiting viral entry into host cells.

- Cell Culture Assays : However, biological tests have shown that while some derivatives exhibit interaction with HIV proteins, they may also present cytotoxic effects on host cells, complicating their therapeutic potential.

Q & A

Q. Q1. What are the standard synthetic routes for preparing (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one?

Methodological Answer: The compound is synthesized via a condensation reaction between a substituted indolinone (e.g., 5-bromo-1-ethyl-2-oxoindoline) and a thiazolidinone derivative (e.g., 3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one) under basic conditions. Key steps include:

Q. Q2. How is the stereochemical integrity of the Z-isomer confirmed during synthesis?

Methodological Answer: The Z-configuration is stabilized by intramolecular hydrogen bonding between the oxoindole and thioxothiazolidinone moieties. Confirmation methods include:

Q. Q3. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FTIR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- / NMR : Assigns proton environments (e.g., ethyl, ethoxypropyl substituents) and aromatic/olefinic carbons .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s interactions with biological targets (e.g., hemoglobin subunits)?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to hemoglobin subunits (PDB: 1HHO). Focus on hydrophobic pockets near the heme group .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding affinity .

- Pharmacophore mapping : Identify critical features (e.g., bromo substituent, thioxo group) for target engagement .

Q. Q5. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to account for cell-specific variability .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

- Target validation : CRISPR/Cas9 knockout of hypothesized targets (e.g., CDK1) to confirm mechanism .

Q. Q6. How does the 3-ethoxypropyl substituent influence the compound’s pharmacokinetic properties?

Methodological Answer:

Q. Q7. What crystallization conditions favor high-quality single crystals for X-ray studies?

Methodological Answer:

Q. Q8. How can reaction conditions be modified to suppress byproducts (e.g., E-isomer or oxidized derivatives)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.